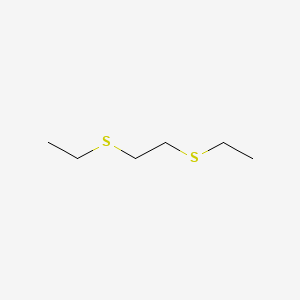
3,6-Dithiaoctane
Übersicht
Beschreibung
3,6-Dithiaoctane is an organosulfur compound with the linear formula C6H14S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 3,6-Dithiaoctane has been mentioned in several studies. For instance, it has been used in the synthesis of Cobalt(III) complexes with 1,8-diamino-3,6-dithiaoctane . Another study mentioned the synthesis of mixed heteroleptic chelate complexes of Ruthenium (II) with 1,8-Bis (2-pyridyl)-3,6-dithiaoctane .
Molecular Structure Analysis
The molecular structure of 3,6-Dithiaoctane is represented by the linear formula C6H14S2 . Its molecular weight is 150.306 . Further structural analysis can be found in the study "Vibrational spectra and structure of 3,6-dithiaoctane-1,8-diol" .
Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Molecular Structure
3,6-Dithiaoctane has been extensively studied for its vibrational spectra and molecular structure. Research by Kurbakova et al. (1992) explored its IR and Raman spectra, revealing insights into the molecule's structure based on spectral data and normal coordinate analysis. They found that in the crystal form, 3,6-dithiaoctane has a trans conformation with significant intermolecular hydrogen bonding, while in liquid phase, it adopts a gauche conformation with an intramolecular hydrogen bond, likely of the OH ··· S type (Kurbakova et al., 1992).
Complex Formation with Technetium
Pietzsch et al. (1993) conducted research on the formation of neutral oxotechnetium(V) complexes with dithioethers, including 3,6-dithiaoctane. They found that these compounds interact with tetrachlorooxotechnetate to form binuclear oxo species, revealing insights into the coordination chemistry of technetium with dithioethers. This has implications for the development of novel technetium-based complexes (Pietzsch et al., 1993).
Ionophoric Properties
Research by Schneider et al. (1980) demonstrated that 3,6-dioxaoctane-dithioamide, a compound related to 3,6-dithiaoctane, behaves as a highly selective ionophore for Cd2+ in solvent polymeric membranes. This suggests potential applications in selective ion transport and sensing technologies (Schneider et al., 1980).
Non-Bonded Sulphur-Sulphur Interactions
Månsson (1974) studied the enthalpies of combustion and vaporization of 3,6-dithiaoctane, providing valuable data on the thermodynamic properties of this compound. This research contributes to understanding the stability and reactivity of sulphur-containing compounds (Månsson, 1974).
Copper Complexes Formation
Ainscough et al. (1976) explored the formation of copper complexes with 3,6-dithiaoctane. Their research provides insights into the nature of the copper-sulphur bond and the reactivity of dithioether ligands with copper, which is crucial for understanding the coordination chemistry of copper and sulfur (Ainscough et al., 1976).
Metal Complexes with Dicarboxylic Acid Derivatives
Bellaart and Verbeek (1969) reported on the synthesis and characterization of metal complexes involving 3,6-dithiaoctane-1,8-dicarboxylic acid. Their work contributes to the field of metal-organic chemistry, specifically in the synthesis and study of metal complexes with dithioether ligands (Bellaart & Verbeek, 1969).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2-bis(ethylsulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXDVGKTBDNYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022226 | |
| Record name | 3,6-Dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dithiaoctane | |
CAS RN |
5395-75-5 | |
| Record name | 1,2-Bis(ethylthio)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dithiaoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dithiaoctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(ethylthio)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DITHIAOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07DT8QJ745 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical coordination modes of 3,6-Dithiaoctane with transition metals?
A1: 3,6-Dithiaoctane typically acts as a bidentate or tetradentate ligand, coordinating to transition metals through its sulfur atoms. [, , , ] This can lead to the formation of mononuclear or polynuclear complexes, with the coordination geometry around the metal center varying depending on the metal ion, the presence of other ligands, and the flexibility of the DTO backbone. [, , , ]
Q2: How does the chelate ring size of 3,6-Dithiaoctane affect the stability and reactivity of its metal complexes?
A2: Studies comparing DTO with other dithiaalkanes have shown that the five-membered chelate ring formed by DTO with metals like chromium and molybdenum exhibits a slower rate of ring-opening compared to larger chelate rings. This is attributed to the shorter metal-sulfur bond distances in the five-membered ring, enhancing its stability. [, ]
Q3: Are there any examples of unusual coordination behavior of 3,6-Dithiaoctane?
A3: Interestingly, in some cases, DTO exhibits unexpected coordination behavior. For example, in nickel and copper complexes with the ligand 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo), the sulfur atoms of DTO do not participate in coordination, despite the ligand's potential for tetradentate chelation. [, ] This unusual behavior highlights the importance of steric and electronic factors in metal-ligand interactions.
Q4: What is the crystal structure of the mixed-valence complex formed between copper and 3,6-Dithiaoctane?
A4: The reaction of DTO with copper(II) chloride in acetone yields a polymeric, mixed-valence complex, [{CuI3CuIIL13Cl5}n]. X-ray diffraction analysis reveals a polymeric structure with bridging chloride and DTO ligands connecting copper atoms in various ring systems. [] The copper(II) centers exhibit a distorted tetrahedral or square planar geometry, while copper(I) centers adopt a distorted tetrahedral coordination sphere.
Q5: How does the presence of 3,6-Dithiaoctane influence the redox properties of copper complexes?
A5: Research on copper complexes containing DTO and its derivatives has shown that DTO significantly impacts the redox potential of the Cu(II)/Cu(I) couple. [, , ] This effect is attributed to the ability of thioether sulfur atoms to stabilize both copper oxidation states, making them relevant to the study of copper-containing redox proteins where methionine's thioether side-chain could act as a potential ligand. []
Q6: What is the role of 3,6-Dithiaoctane in silver halide photographic systems?
A6: 3,6-Dithiaoctane and its derivatives, such as 1,8-dihydroxy-3,6-dithiaoctane, are known to influence the physical ripening of silver halide emulsions used in photography. [, ] They act as silver halide crystal growth-accelerating agents, impacting grain size distribution and, consequently, the sensitometric properties of the emulsion, such as fog, sensitivity, and contrast. []
Q7: How is 3,6-Dithiaoctane employed in the preparation of optical materials?
A7: 3,6-Dithiaoctane is a valuable component in the synthesis of polymerizable compositions for optical materials. [, , ] It reacts with diisocyanates, like tolylene diisocyanate and hexamethylene diisocyanate, to form poly(thioether urethane) networks, which are transparent, have high refractive indices, and exhibit good mechanical properties, making them suitable for lenses and other optical applications. [, , ]
Q8: What is the molecular formula and weight of 3,6-Dithiaoctane?
A8: 3,6-Dithiaoctane has the molecular formula C6H14S2 and a molecular weight of 150.30 g/mol.
Q9: What spectroscopic techniques are commonly used to characterize 3,6-Dithiaoctane and its metal complexes?
A9: Various spectroscopic techniques are employed to characterize 3,6-Dithiaoctane and its complexes. Infrared (IR) spectroscopy is used to identify functional groups and study metal-ligand vibrations. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, both 1H and 13C, provides valuable information about the structure, conformation, and dynamics of DTO and its complexes in solution. [, , , ] UV-Vis spectroscopy is particularly useful for studying electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are often observed in DTO metal complexes. [, , , , ] Electron paramagnetic resonance (EPR) spectroscopy is utilized to investigate the electronic structure of paramagnetic metal centers in DTO complexes. [, ]
Q10: Have any computational studies been conducted on 3,6-Dithiaoctane and its complexes?
A10: Yes, computational chemistry has been employed to study the electronic structure and properties of DTO and its complexes. For instance, density functional theory (DFT) calculations have been used to investigate the redox properties of nickel complexes with DTO derivatives. [, ] These studies provide insights into the electronic factors governing the stability and reactivity of DTO metal complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



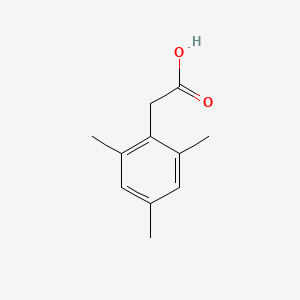
![Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5h,14h)-tetrone](/img/structure/B1346701.png)


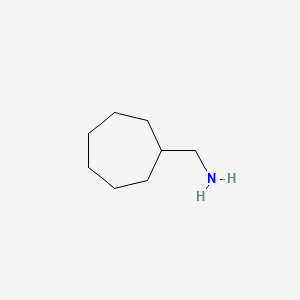

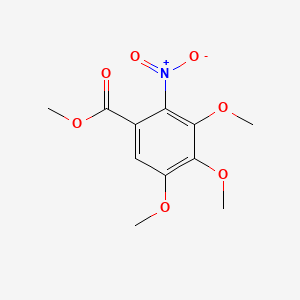
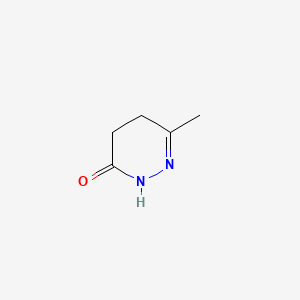
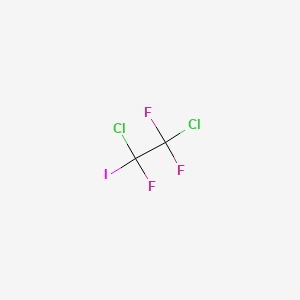
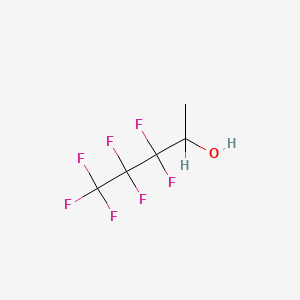
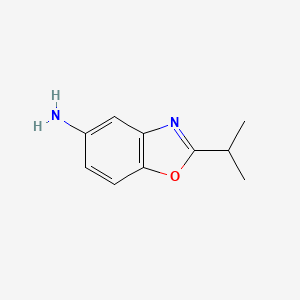
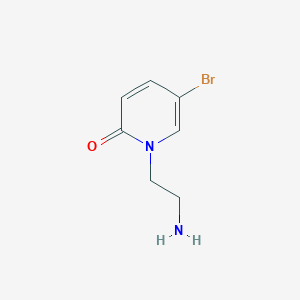
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)
